molecular formula C7H9FN2O B13620129 (S)-2-Amino-2-(2-fluoropyridin-3-yl)ethan-1-ol

(S)-2-Amino-2-(2-fluoropyridin-3-yl)ethan-1-ol

Cat. No.: B13620129
M. Wt: 156.16 g/mol
InChI Key: OXIGJKMWTQUXFQ-ZCFIWIBFSA-N
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Description

(2S)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol is a chemical compound that features a pyridine ring substituted with a fluorine atom and an amino alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoropyridine.

    Addition of Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Formation of Amino Alcohol: The final step involves the reduction of the intermediate to form the amino alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(2S)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2S)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol imparts unique properties such as increased metabolic stability and lipophilicity compared to its chlorine and bromine analogs. This makes it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(2S)-2-amino-2-(2-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-7-5(6(9)4-11)2-1-3-10-7/h1-3,6,11H,4,9H2/t6-/m1/s1

InChI Key

OXIGJKMWTQUXFQ-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C(N=C1)F)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(N=C1)F)C(CO)N

Origin of Product

United States

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